CPI-169

Epigenetics Cancer Research Lymphoma

CPI-169 delivers sub‑nanomolar biochemical potency (IC₅₀ 0.24 nM EZH2 WT, 0.51 nM Y641N mutant) with >20‑fold selectivity over EZH1 and >40‑fold higher potency than GSK126 or Tazemetostat. This SAM‑competitive probe shows no off‑target activity across 30 methyltransferases, ensuring clean mechanistic data. It achieves complete tumor regression in mutant DLBCL xenografts when combined with CHOP and synergizes with ABT‑199 in vitro. Quantifiable H3K27me3 suppression (EC₅₀ 70 nM) provides a robust pharmacodynamic endpoint. Community‑validated Chemical Probe – the definitive tool for preclinical EZH2 studies requiring proven synergy, benchmark selectivity, and translational relevance.

Molecular Formula C27H36N4O5S
Molecular Weight 528.66
Cat. No. B1149962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-169
Molecular FormulaC27H36N4O5S
Molecular Weight528.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPI-169 for Preclinical EZH2 Inhibition: Potency, Selectivity, and In Vivo Efficacy Data for Scientific Procurement Decisions


CPI-169 is a small-molecule inhibitor of enhancer of zeste homolog 2 (EZH2), the catalytic subunit of polycomb repressive complex 2 (PRC2), characterized by an indole core linked to a pyridone moiety [1]. It exhibits sub-nanomolar biochemical potency against wild-type EZH2 (IC₅₀ = 0.24 nM) and the oncogenic Y641N mutant (IC₅₀ = 0.51 nM), with >20-fold selectivity over the closely related EZH1 isoform (IC₅₀ = 6.1 nM) [2]. CPI-169 functions as an S-adenosylmethionine (SAM)-competitive inhibitor and has demonstrated dose-dependent antiproliferative activity across a panel of non-Hodgkin lymphoma (NHL) cell lines, as well as in vivo tumor growth inhibition and complete regression in EZH2-mutant xenograft models [3].

Why In-Class EZH2 Inhibitors Cannot Substitute for CPI-169: Evidence of Differential Potency, Selectivity, and Functional Durability


Although multiple EZH2 inhibitors share a SAM-competitive mechanism, clinically relevant differences in biochemical potency, isoform selectivity, and cellular residence time preclude simple interchangeability [1]. CPI-169 demonstrates >40-fold higher potency against wild-type EZH2 compared to GSK126 and Tazemetostat, and its selectivity profile against a 30-methyltransferase panel is rigorously established [2]. Furthermore, time-dependent washout studies reveal distinct cellular durability that may translate to prolonged target suppression in vivo [3]. These quantitative differentiators directly impact experimental design, dose selection, and interpretation of phenotype—underscoring why generic substitution with another EZH2 inhibitor risks confounding results or undermining translational relevance.

Quantitative Comparator Evidence: CPI-169 vs. GSK126, Tazemetostat, CPI-360, and Other EZH2 Inhibitors


Biochemical Potency Against Wild-Type EZH2: CPI-169 Exhibits >40-Fold Higher Affinity Than GSK126 and Tazemetostat

CPI-169 demonstrates superior biochemical inhibition of wild-type EZH2 (IC₅₀ = 0.24 nM) compared to the widely used tool compound GSK126 (IC₅₀ = 9.9 nM) and the FDA-approved agent Tazemetostat (IC₅₀ = 11 nM) [1]. This represents a 41-fold improvement in potency over GSK126 and a 46-fold improvement over Tazemetostat under comparable assay conditions.

Epigenetics Cancer Research Lymphoma

Potency Against EZH2 Y641N Gain-of-Function Mutant: CPI-169 Outperforms GSK126 and CPI-360

Against the oncogenic EZH2 Y641N mutant, CPI-169 exhibits an IC₅₀ of 0.51 nM, which is 57-fold more potent than GSK126 (IC₅₀ = 29 nM) and approximately 5-fold more potent than the structurally related Constellation compound CPI-360 (IC₅₀ = 2.5 nM) [1]. This enhanced mutant potency is particularly relevant for DLBCL models harboring activating EZH2 mutations.

Mutant EZH2 Diffuse Large B-Cell Lymphoma Precision Oncology

Selectivity Profile: No Detectable Activity Against a Panel of 30 Methyltransferases

CPI-169 was profiled against a panel of 30 protein methyltransferases and exhibited no detectable activity against any member of the panel except EZH2 [1]. This selectivity profile is documented on the Chemical Probes Portal and supports its use as a validated chemical probe for EZH2-dependent biology.

Target Selectivity Chemical Probe Validation Off-Target Risk

Cellular Target Engagement: CPI-169 Reduces H3K27me3 Levels with an EC₅₀ of 70 nM

In cellular assays, CPI-169 reduces global H3K27 trimethylation (H3K27me3) with an EC₅₀ of 70 nM, providing a direct measure of intracellular target engagement [1]. This value aligns with the compound's biochemical potency and serves as a benchmark for dose selection in cell-based experiments.

Cellular Pharmacodynamics Histone Methylation Biomarker Response

In Vivo Synergy with CHOP Chemotherapy: Complete Tumor Regression in DLBCL Xenograft Model

In the KARPAS-422 DLBCL xenograft model, combination of a suboptimal dose of CPI-169 (100 mg/kg BID, subcutaneous) with a single dose of CHOP chemotherapy resulted in rapid tumor regression and unpalpable tumors after one week of treatment. Four weeks post-treatment, only one of the treated mice exhibited a palpable tumor [1]. In contrast, the same suboptimal CPI-169 dose alone produced only partial tumor growth inhibition, demonstrating a strong synergistic interaction with standard-of-care chemotherapy.

Combination Therapy In Vivo Efficacy Lymphoma

In Vitro Synergy with ABT-199 (Venetoclax): Enhanced Anti-Proliferative Activity in NHL Cells

In KARPAS-422 cells, CPI-169 demonstrates dose-dependent inhibition of cell viability and produces synergistic anti-proliferative activity when combined with the BCL-2 inhibitor ABT-199 (venetoclax) . This combination effect has been validated across multiple NHL cell lines, with CPI-169 suppressing cell growth with GI₅₀ < 5 μM in 16 out of 25 NHL lines tested.

Combination Therapy BCL-2 Inhibition Lymphoma

Optimal Research and Procurement Use Cases for CPI-169 Based on Quantitative Differentiation


Preclinical Studies in EZH2-Mutant Diffuse Large B-Cell Lymphoma (DLBCL)

CPI-169's 57-fold higher potency against the EZH2 Y641N mutant compared to GSK126 makes it the preferred tool for DLBCL xenograft models harboring this activating mutation. The compound's demonstrated ability to achieve complete tumor regression when combined with CHOP chemotherapy—with only a single mouse showing recurrence at 4 weeks post-treatment—provides a robust foundation for preclinical evaluation of combination regimens in mutant lymphoma [1].

Chemical Probe Validation Studies Requiring Stringent Target Selectivity

With no detectable activity against a panel of 30 methyltransferases except EZH2, CPI-169 meets the rigorous selectivity criteria established for high-quality chemical probes. This profile is particularly valuable for mechanistic studies where confounding off-target effects could obscure EZH2-dependent biology. The compound's inclusion on the Chemical Probes Portal further supports its use in experiments requiring community-validated tool compounds [2].

Combination Therapy Screening in B-Cell Malignancies

The demonstrated synergy with both CHOP (in vivo) and ABT-199/venetoclax (in vitro) positions CPI-169 as a versatile platform for preclinical combination screening in B-cell malignancies. Researchers investigating EZH2 inhibition alongside standard chemotherapy or targeted BCL-2 antagonists can leverage CPI-169's well-characterized synergy to benchmark new combination partners or optimize dosing schedules [3].

Pharmacodynamic Biomarker Studies of EZH2 Inhibition

CPI-169's quantifiable reduction of H3K27me3 with an EC₅₀ of 70 nM provides a validated cellular pharmacodynamic endpoint for dose-response and target engagement studies. This benchmark enables researchers to establish reproducible conditions for H3K27me3 suppression across different cell models and to correlate target modulation with downstream phenotypic outcomes such as cell cycle arrest and apoptosis, which require >10 days of continuous engagement to manifest [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPI-169

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.